molecular formula C15H10N2O2 B12810574 12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one CAS No. 62584-08-1

12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one

Cat. No.: B12810574
CAS No.: 62584-08-1
M. Wt: 250.25 g/mol
InChI Key: UYTIXHDIFSRARY-UHFFFAOYSA-N
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Description

12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one (CAS 62584-08-1) is an organic compound with the molecular formula C15H10N2O2 and a molecular weight of 250.25 g/mol . It is a solid with a calculated density of 1.47 g/cm³, a high boiling point of 477.5°C, and a flash point of 242.6°C . This compound is a derivative of the quinazolinone and indoloquinazoline chemical classes, which are nitrogen-containing heterocyclic scaffolds that have garnered significant attention in medicinal and organic chemistry due to their wide range of biopharmaceutical activities . As part of the quinazolinone family, this compound is of high interest for research and development. Quinazolinone derivatives have been extensively studied and shown to possess diverse biological activities, including potential as anticancer, antibacterial, antifungal, and anti-inflammatory agents . The indolo[2,1-b]quinazoline core structure, which is closely related to natural alkaloids, is known to be a privileged scaffold in drug discovery . For instance, the compound tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione) has demonstrated notable antibacterial and antitumor properties in scientific studies . Researchers are exploring these compounds as novel chemical entities for various applications, including as enzyme inhibitors and DNA intercalators . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62584-08-1

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

12-hydroxy-12H-indolo[2,1-b]quinazolin-6-one

InChI

InChI=1S/C15H10N2O2/c18-13-10-6-2-4-8-12(10)17-14(13)16-11-7-3-1-5-9(11)15(17)19/h1-8,15,19H

InChI Key

UYTIXHDIFSRARY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(N3C4=CC=CC=C4C(=O)C3=N2)O

Origin of Product

United States

Preparation Methods

One-Pot Tandem Synthesis via α-Halogenation and Copper-Catalyzed Cyclization

A highly efficient method reported involves a one-pot synthesis starting from 2-haloacetophenones and anthranilamides under aerobic conditions using iodine (I2), dimethyl sulfoxide (DMSO), and copper(I) iodide (CuI) as catalysts.

Reaction Sequence:

  • α-Halogenation of 2-haloacetophenone
  • Kornblum oxidation to form aldehyde intermediates
  • Condensation with anthranilamide
  • Aromatization and intramolecular N-arylation catalyzed by copper

This tandem process integrates five reactions in a single step, yielding indolo[2,1-b]quinazoline-6,12-diones, which are closely related to the target compound. Modifications of this method can yield the hydroxy derivative at position 12 by controlling reaction conditions.

Step Reaction Type Reagents/Conditions Outcome
1 α-Halogenation I2, DMSO Halogenated acetophenone
2 Oxidation (Kornblum) DMSO Aldehyde intermediate
3 Condensation Anthranilamide Schiff base formation
4 Aromatization Aerobic conditions Aromatic ring formation
5 Intramolecular N-arylation CuI catalyst, heat Cyclized indoloquinazoline core

Copper-Catalyzed Imidoylative Cross-Coupling and Cyclocondensation

Another approach involves copper-catalyzed cross-coupling between 2-isocyanobenzoates and amines, followed by cyclocondensation to form quinazolin-4-one derivatives. This method can be adapted to synthesize indoloquinazoline derivatives by using tryptamine or related indole-containing amines.

General Procedure:

  • Preparation of 2-isocyanobenzoates from anthranilic acid derivatives
  • Reaction with amines (e.g., tryptamine) in the presence of Cu(OAc)2·H2O catalyst
  • Stirring at room temperature under air atmosphere
  • Workup and purification by column chromatography

This method offers mild conditions and good yields (around 77%) for quinazolinone derivatives structurally related to this compound.

Formylation and Subsequent Condensation with Anilines

A classical synthetic route involves formylation of indoloquinazoline precursors using the Vilsmeier–Haack reaction to introduce a formyl group at position 12, followed by condensation with substituted anilines to yield 12-substituted derivatives.

Key Steps:

  • Formylation of compound 2a at 0 °C using Vilsmeier–Haack reagent
  • Reflux with substituted anilines in methanol for 1 hour
  • Precipitation and recrystallization to purify the product

This method achieves yields between 80-90% and allows for structural diversification at position 12, including hydroxy substitution.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
One-Pot Tandem (I2/DMSO/CuI) 2-Haloacetophenones, anthranilamide, I2, CuI, aerobic Moderate to Good (varies) Single-step, multiple reactions combined Requires precise control of conditions
Copper-Catalyzed Cross-Coupling 2-Isocyanobenzoates, amines, Cu(OAc)2·H2O, room temp ~77% Mild conditions, good selectivity Requires preparation of isocyanobenzoates
Vilsmeier–Haack Formylation + Condensation Vilsmeier–Haack reagent, substituted anilines, reflux 80-90% High yield, versatile substitution Multi-step, uses corrosive reagents

Research Findings and Optimization Notes

  • The one-pot tandem synthesis is attractive for its efficiency but demands careful optimization of halogenation and oxidation steps to avoid side reactions.
  • Copper-catalyzed methods benefit from mild conditions and air atmosphere, reducing the need for inert gas protection.
  • Formylation-condensation routes allow for structural diversity at position 12, enabling the synthesis of hydroxy and other substituted derivatives with high purity and yield.
  • Purification typically involves recrystallization or silica gel chromatography, with solvents such as methanol, dichloromethane, and ethyl acetate used depending on the method.

Chemical Reactions Analysis

Types of Reactions

NSC 292147 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: NSC 292147 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of NSC 292147 include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, alcohols

The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of NSC 292147 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of 12-hydroxyindolo[2,1-b]quinazoline-6(12H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study showed that analogs of this compound were tested against A549 (lung cancer), HT-29 (colon cancer), and DU-145 (prostate cancer) cell lines, revealing potent antitumor activity. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .

Cell Line IC50 Value (µM) Mechanism of Action
A54915.2JNK pathway inhibition
HT-2910.5Apoptosis induction
DU-14512.3Cell cycle arrest

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Antimicrobial Properties

Recent studies have reported the antimicrobial efficacy of this compound against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes has been highlighted as a key factor in its antimicrobial action .

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Synthesis and Structural Modifications

The synthesis of this compound has been optimized through various methods, including one-pot reactions that enhance yield and reduce reaction time. Structural modifications have been explored to improve its pharmacological properties, leading to the development of more potent derivatives with enhanced bioavailability and reduced toxicity .

Clinical Relevance

A notable case study involved the use of a derivative of this compound in a preclinical trial for cancer treatment. The study demonstrated significant tumor regression in xenograft models after treatment with the compound, highlighting its potential as a therapeutic agent in oncology .

Mechanistic Insights

Further mechanistic studies revealed that the compound could modulate signaling pathways associated with inflammation and apoptosis, making it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments for various diseases .

Mechanism of Action

The mechanism of action of NSC 292147 involves its interaction with specific molecular targets and pathways within cells. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of indoloquinazolines are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key derivatives:

Compound Substituents Key Features Biological Activity
12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one -OH at C-12 Enhanced polarity; potential for hydrogen bonding Limited direct data; hypothesized anticancer/antimicrobial activity based on analogs
Tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione) =O at C-6 and C-12 Planar, conjugated structure; high lipophilicity Antimalarial (IC₅₀ < 100 ng/mL), antibacterial, antitumor
8-Hydroxyindolo[2,1-b]quinazoline-6,12-dione -OH at C-8; =O at C-6 and C-12 Increased solubility vs. tryptanthrin; isolated from natural sources Antioxidant (activates NRF2 pathway), antimicrobial
8-Fluoro-2-methylindolo[2,1-b]quinazoline-6,12-dione -F at C-8; -CH₃ at C-2 Electron-withdrawing fluorine; improved metabolic stability Anticancer (induces apoptosis in leukemia cells)
6-Arylimino-6H-indolo[2,1-b]quinazolin-12-ones -N-aryl at C-6; =O at C-12 Tunable electronic properties via aryl substitution Antimicrobial (MIC 8–32 µg/mL against S. aureus and E. coli)

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 12-hydroxy derivative is expected to have higher aqueous solubility than tryptanthrin due to polar -OH, but lower than 8-hydroxy-dione analogs .
  • Stability : Halogenated derivatives (e.g., 8-fluoro) exhibit greater metabolic stability, whereas hydroxylated compounds may undergo rapid glucuronidation .
  • Photophysical Properties : Tryptanthrin derivatives generate singlet oxygen under UV light, useful in photodynamic therapy. The 12-hydroxy analog’s fluorescence profile is unreported but warrants investigation .

Biological Activity

12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often integrate techniques such as microwave-assisted synthesis or conventional reflux methods. For instance, one study described the one-pot synthesis of pyrido[2,1-b]quinazoline derivatives, which can be adapted to include the indole framework necessary for producing 12-hydroxy derivatives .

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound and its analogs. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
A549 (Lung)7.23
PC-3 (Prostate)9.26
HCT-116 (Colon)>20

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. Notably, it has been shown to increase caspase-3 levels significantly in treated cells, indicating a strong apoptotic effect .

Antimicrobial and Anti-inflammatory Activities

Beyond its anticancer properties, this compound exhibits notable antimicrobial and anti-inflammatory activities. Research indicates that compounds within this class can inhibit bacterial growth and reduce inflammation markers in vitro. For example, derivatives have been tested for their ability to combat various bacterial strains, showcasing a broad spectrum of antibacterial activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the indole or quinazoline moieties can significantly influence potency and selectivity:

  • Substituents on the quinazoline ring : Variations in substituents can enhance binding affinity to target proteins such as EGFR.
  • Hydroxyl group positioning : The presence and location of hydroxyl groups are critical for maintaining biological activity and improving solubility.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In vitro studies on cancer cell lines : A study demonstrated that this compound exhibited potent cytotoxicity against multiple cancer types with IC50 values comparable to established chemotherapeutics like erlotinib .
  • Antimicrobial efficacy : In another investigation, derivatives were screened against common pathogens, revealing promising results that suggest further development for treating infections caused by resistant strains .
  • Anti-inflammatory effects : A recent study reported that compounds derived from this scaffold reduced pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases .

Q & A

Basic: What synthetic methodologies are employed to synthesize 12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one derivatives?

Answer:

  • Condensation of isatin and isatoic anhydride : A common route involves refluxing isatin and isatoic anhydride in pyridine with N-methylpiperidine as a catalyst, yielding indolo[2,1-b]quinazoline-6,12-dione (tryptanthrin) with ~50% efficiency .
  • Ugi reaction/cyclization : A sequential Ugi reaction followed by iodine-promoted cyclization and Staudinger/aza-Wittig reactions enables access to 6-hydroxy derivatives. This method achieves good yields (e.g., 60–75%) and allows modular functionalization .
  • Nucleophilic substitution : Reactions at the 6-keto position with hydrazines or CH-acidic compounds introduce hydroxy or alkyl groups, as demonstrated in derivatives like rac-(6S)-6-hydroxy-6-substituted analogs .

Basic: How are structural and electronic properties of these compounds characterized?

Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and intermolecular interactions (e.g., π-π stacking distances of 3.3–3.5 Å) .
  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR distinguish substituent effects (e.g., δ 8.61 ppm for aromatic protons in CDCl3_3) .
    • IR : Key peaks include 1721 cm1^{-1} (C=O stretching) and 1645 cm1^{-1} (C=N) .
  • Scanning Tunneling Microscopy (STM) : Maps the lowest unoccupied molecular orbital (LUMO) distribution, critical for understanding electron-transfer properties .

Advanced: What experimental designs elucidate anti-inflammatory mechanisms?

Answer:

  • Pathway inhibition assays :
    • Nrf2/HO-1 activation : Measured via luciferase reporter genes in HEK293T cells. Tryptanthrin derivatives upregulate HO-1 expression by 2–3-fold at 10 μM .
    • NFκB suppression : ELISA-based quantification of TNF-α and IL-6 in LPS-stimulated macrophages shows IC50_{50} values of 5–17 μM .
  • Cellular models : Neuronal differentiation assays in SH-SY5Y neuroblastoma cells assess neuroprotective effects (e.g., 30% increase in neurite outgrowth at 20 μM) .

Advanced: How are structure-activity relationships (SAR) optimized computationally?

Answer:

  • 3D-QSAR and pharmacophore modeling : Identifies critical substituents (e.g., 7-dimethylaminoethylamino groups enhance antiproliferative activity by 10-fold) .
  • DFT calculations : Predicts redox potentials (e.g., HOMO-LUMO gaps of 3.2–3.5 eV) and correlates with antileishmanial activity (IC50_{50} = 0.8–15 μM) .
  • Molecular docking : Validates binding to heme (e.g., ΔG = -9.2 kcal/mol for antimalarial derivatives) .

Advanced: What strategies improve photophysical properties for imaging applications?

Answer:

  • Functionalization at the 6-position : Introducing electron-donating groups (e.g., -NH2_2) red-shifts fluorescence emission (λem_{em} = 550–600 nm) and increases quantum yields (Φ = 0.2–0.4) .
  • STM imaging : Directly visualizes LUMO distribution on Au(111) surfaces, guiding design of photosensitizers .

Advanced: How are contradictions in biological activity data resolved?

Answer:

  • Reproducibility protocols : Standardize assay conditions (e.g., parasite strain, serum concentration) to address variability in antimalarial IC50_{50} values (1–50 μM) .
  • Metabolite profiling : LC-MS identifies oxidation byproducts (e.g., 8-hydroxytryptanthrin) that may confound activity .
  • Crystal structure validation : Confirms purity and stereochemistry of derivatives to rule out racemic mixtures .

Interdisciplinary: How can synthesis be integrated with biophysical analysis?

Answer:

  • Combined synthesis/STM workflows : Post-synthetic STM imaging on HOPG surfaces resolves molecular packing and electronic behavior .
  • Cyclic voltammetry : Measures redox potentials (e.g., E1/2_{1/2} = -1.1 V vs. Ag/AgCl) to predict metabolic stability .
  • Synchrotron XRD : Resolves halogen-substituted derivatives (e.g., 7,9-dichloro analogs) for structure-property correlations .

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